7-(2-CHLOROPHENYL)-10-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9(10H)-ONE
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Overview
Description
7-(2-CHLOROPHENYL)-10-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9(10H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by its unique structure, which includes a benzothiazole ring fused with a quinazoline ring, and a chlorophenyl and dimethylaminobenzylidene substituent. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CHLOROPHENYL)-10-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9(10H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-aminobenzothiazole to form an intermediate, which is then reacted with 4-(dimethylamino)benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are essential to obtain the desired product in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-(2-CHLOROPHENYL)-10-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9(10H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce dihydro derivatives.
Scientific Research Applications
7-(2-CHLOROPHENYL)-10-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9(10H)-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7-(2-CHLOROPHENYL)-10-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9(10H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorophenyl)-10-[4-(dimethylamino)phenyl]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
- 7-(2-chlorophenyl)-10-[4-(dimethylamino)benzyl]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
Uniqueness
The uniqueness of 7-(2-CHLOROPHENYL)-10-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5,7-DIHYDRO-6H-BENZO[H][1,3]THIAZOLO[2,3-B]QUINAZOLIN-9(10H)-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C29H24ClN3OS |
---|---|
Molecular Weight |
498 g/mol |
IUPAC Name |
(14E)-11-(2-chlorophenyl)-14-[[4-(dimethylamino)phenyl]methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C29H24ClN3OS/c1-32(2)20-14-11-18(12-15-20)17-25-28(34)33-27(22-9-5-6-10-24(22)30)23-16-13-19-7-3-4-8-21(19)26(23)31-29(33)35-25/h3-12,14-15,17,27H,13,16H2,1-2H3/b25-17+ |
InChI Key |
SCJYQZAFQRIIPF-KOEQRZSOSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6Cl |
Origin of Product |
United States |
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